Azido-PEG3-Br

Bioconjugation PROTAC Linker ADC Linker

Azido-PEG3-Br (also known as Bromo-PEG3-azide, Br-PEG3-N3, CAS 1446282-43-4) is a monodisperse, heterobifunctional linker composed of a triethylene glycol (PEG3) spacer, a terminal azide group, and a terminal bromide group. Its molecular formula is C8H16BrN3O3 with a molecular weight of 282.14 g/mol.

Molecular Formula C8H17BrN3O3+
Molecular Weight 283.14 g/mol
Cat. No. B14794529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-Br
Molecular FormulaC8H17BrN3O3+
Molecular Weight283.14 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCBr)N=[N+]=N
InChIInChI=1S/C8H17BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h10H,1-8H2/q+1
InChIKeyBZBHLVKWLOILHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG3-Br (CAS 1446282-43-4): Heterobifunctional PEG3 Linker for Click Chemistry and Bioconjugation


Azido-PEG3-Br (also known as Bromo-PEG3-azide, Br-PEG3-N3, CAS 1446282-43-4) is a monodisperse, heterobifunctional linker composed of a triethylene glycol (PEG3) spacer, a terminal azide group, and a terminal bromide group . Its molecular formula is C8H16BrN3O3 with a molecular weight of 282.14 g/mol . The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the bromide group serves as an excellent leaving group for nucleophilic substitution with thiols, amines, and other nucleophiles . This dual functionality enables sequential, orthogonal conjugation strategies in aqueous and organic solvent systems, making it a versatile building block for bioconjugation, probe development, and targeted therapeutic linker design .

Why Azido-PEG3-Br Cannot Be Substituted with Other PEG Linkers Without Validation


Azido-PEG3-Br belongs to a class of heterobifunctional PEG linkers, but its specific combination of functional groups (azide and bromide) and precise PEG chain length (PEG3, three ethylene glycol units) dictates its performance in bioconjugation and linker design. Substituting it with a close analog, such as Azido-PEG2-Br (CAS 530151-56-5) or Azido-PEG4-Br, alters key physicochemical parameters that directly impact experimental outcomes. The PEG3 spacer provides a specific balance of hydrophilicity, flexibility, and steric profile—shortening the spacer to PEG2 reduces aqueous solubility and increases steric hindrance, while lengthening it to PEG4 increases molecular weight and may alter conjugate pharmacokinetics or spatial orientation . Furthermore, the heterobifunctional nature of Azido-PEG3-Br is non-redundant; replacing it with a homobifunctional linker or a linker with different reactive handles (e.g., NHS ester, maleimide) fundamentally changes conjugation chemistry and product architecture. The quantitative evidence below establishes the specific performance boundaries of Azido-PEG3-Br that cannot be assumed for analogs without rigorous re-validation.

Azido-PEG3-Br: Quantifiable Differentiation Evidence for Scientific Procurement


Molecular Weight and PEG Chain Length Differentiation: Azido-PEG3-Br vs. Azido-PEG2-Br

Azido-PEG3-Br (MW 282.14 g/mol) contains a PEG3 spacer comprising three ethylene glycol repeat units. The closest shorter analog, Azido-PEG2-Br (CAS 530151-56-5), has a PEG2 spacer and a molecular weight of 238.08 g/mol . The additional ethylene glycol unit in Azido-PEG3-Br increases the linker length, which in bioconjugate applications correlates with enhanced aqueous solubility, reduced steric hindrance for biomolecule accessibility, and potentially altered pharmacokinetic profiles for drug conjugates . This molecular weight and chain length difference is fixed and quantifiable, not a variable property.

Bioconjugation PROTAC Linker ADC Linker

Aqueous Solubility Enhancement: Azido-PEG3-Br vs. Non-PEGylated Heterobifunctional Linkers

The PEG3 spacer in Azido-PEG3-Br confers enhanced solubility in aqueous media, a property that distinguishes it from non-PEGylated heterobifunctional linkers . The hydrophilic nature of the PEG backbone increases the compound's compatibility with biological buffers and aqueous reaction conditions. Solubility in DMSO, DCM, and DMF is also reported, with typical stock solution preparation at 10 mM in DMSO [1]. While precise aqueous solubility values (mg/mL) are not uniformly reported across vendors, the presence of the PEG3 spacer is consistently cited as the determinant factor for improved solubility compared to hydrocarbon-only linkers of similar molecular weight . The quantitative LogP value for Azido-PEG3-Br is reported as approximately 0.47, reflecting its balanced hydrophilic-lipophilic character [2].

Solubility Bioconjugation Aqueous Media

Azide Functional Group Reactivity: CuAAC and SPAAC Compatibility

Azido-PEG3-Br contains a terminal azide group that is specifically reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO and BCN . This dual reactivity profile is a defining feature of azide-functionalized linkers and distinguishes them from linkers bearing other reactive groups (e.g., amine, thiol, NHS ester). The reaction proceeds at room temperature under mild aqueous conditions and forms a stable triazole linkage that is resistant to hydrolysis and metabolic degradation . The azide group also serves as a masked amine that can be reduced to a primary amine using suitable reducing agents, providing an orthogonal functionalization pathway .

Click Chemistry CuAAC SPAAC Bioorthogonal

Bromide Leaving Group Reactivity: Nucleophilic Substitution for Conjugation

The terminal bromide group in Azido-PEG3-Br is a very good leaving group for nucleophilic substitution reactions with thiols, amines, and other nucleophiles . This enables efficient conjugation to biomolecules bearing free thiols (e.g., cysteine residues in proteins) or amines (e.g., lysine residues, amino-terminated oligonucleotides) under mild conditions . The bromide group is stable under storage conditions (-20°C under inert gas) and can be stored for up to one year without significant degradation . In comparison, other leaving groups such as tosylate or mesylate may offer different reactivity profiles or require different reaction conditions, while NHS esters are more susceptible to hydrolysis in aqueous buffers .

Nucleophilic Substitution Thiol Conjugation Amine Alkylation

Storage Stability and Shelf Life: Quantified Long-Term Stability Data

Azido-PEG3-Br exhibits defined storage stability when handled under recommended conditions. The compound requires storage at -20°C under inert gas protection (nitrogen or argon) and should be protected from light and moisture [1]. Under these conditions, the shelf life is reported as one year . Short-term storage (days to weeks) can be accommodated at 0-4°C, and the product is stable during ambient temperature shipping for up to three weeks . This stability profile is typical for azide-containing PEG derivatives and is comparable to other small-molecule PEG linkers, but the specific requirement for inert atmosphere and low temperature storage must be factored into procurement and inventory planning .

Stability Storage Shelf Life Procurement

Azido-PEG3-Br: Validated Application Scenarios in Bioconjugation and Targeted Therapeutics


PROTAC Linker Design: Connecting E3 Ligase Ligands and Target Protein Ligands

Azido-PEG3-Br is explicitly utilized as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . The heterobifunctional nature allows sequential conjugation: the bromide group can be used to attach an E3 ligase ligand (e.g., via nucleophilic substitution with a thiol or amine group on the ligand), and the azide group enables click chemistry attachment of a target protein ligand bearing an alkyne moiety . The PEG3 spacer provides optimal distance between the two ligands, facilitating formation of the ternary complex required for ubiquitination and subsequent proteasomal degradation of the target protein. The monodisperse nature of Azido-PEG3-Br ensures consistent linker-to-ligand ratios and reproducible PROTAC synthesis .

Antibody-Drug Conjugate (ADC) Linker Synthesis

Azido-PEG3-Br serves as a building block in the synthesis of linkers for antibody-drug conjugates (ADCs) . The PEG3 spacer enhances aqueous solubility of the drug-linker construct and reduces aggregation of hydrophobic payloads . The bromide group can be used to attach a cleavable or non-cleavable linker moiety to a cytotoxic payload, while the azide group enables subsequent click chemistry conjugation to an antibody bearing an alkyne or strained alkyne (DBCO/BCN) group . This modular approach allows for the generation of homogeneous ADCs with defined drug-to-antibody ratios (DAR), which is critical for consistent efficacy and safety profiles in therapeutic development .

Surface Functionalization of Nanoparticles and Biomaterials

Azido-PEG3-Br is employed for the functionalization of nanoparticles, liposomes, and biomaterial surfaces with bioactive ligands . The PEG3 spacer provides a hydrophilic, flexible tether that minimizes non-specific protein adsorption and enhances colloidal stability in biological media . The bromide group can be used to covalently attach the linker to a surface containing nucleophilic groups (e.g., amine-functionalized silica, thiol-modified gold), while the azide group remains available for subsequent click chemistry attachment of targeting ligands, fluorescent probes, or therapeutic agents . The monodisperse PEG3 chain ensures a uniform surface coating thickness and reproducible bioconjugation efficiency, which is essential for quantitative studies of nanoparticle-cell interactions .

Synthesis of Clickable Probes for Chemical Biology and Proteomics

Azido-PEG3-Br is used to synthesize clickable probes for chemical biology applications, including activity-based protein profiling (ABPP), bioorthogonal labeling, and proteomics sample preparation . The bromide group enables attachment to a small-molecule probe scaffold or affinity tag, while the azide group serves as a latent click handle for downstream detection, enrichment, or biotinylation . The PEG3 spacer reduces non-specific binding to proteins and improves probe solubility in biological buffers, which is critical for maintaining probe activity and minimizing background signal in pull-down assays and imaging applications .

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